molecular formula C5H6Br2N2 B2926589 4,5-dibromo-2-ethyl-1H-imidazole CAS No. 4002-82-8

4,5-dibromo-2-ethyl-1H-imidazole

Cat. No.: B2926589
CAS No.: 4002-82-8
M. Wt: 253.925
InChI Key: DYNLBIBHQQLNFY-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-ethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions The presence of bromine atoms at the 4 and 5 positions and an ethyl group at the 2 position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-2-ethyl-1H-imidazole typically involves the bromination of 2-ethylimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4 and 5 positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-ethyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium or copper.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium acetate or copper(I) iodide in the presence of ligands and bases.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 4,5-diamino-2-ethyl-1H-imidazole or 4,5-dialkoxy-2-ethyl-1H-imidazole can be formed.

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Reduction Products: Reduced forms of the imidazole ring.

    Coupling Products: Biaryl or alkyl-imidazole derivatives.

Scientific Research Applications

4,5-Dibromo-2-ethyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-ethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms and the imidazole ring can participate in hydrogen bonding, π-π interactions, and halogen bonding, influencing the compound’s binding affinity and specificity. The ethyl group at the 2 position can also affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

  • 4,5-Dibromo-1-methyl-2-ethyl-1H-imidazole
  • 4,5-Diphenyl-2-ethyl-1H-imidazole
  • 4,5-Dichloro-2-ethyl-1H-imidazole

Comparison: 4,5-Dibromo-2-ethyl-1H-imidazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to other halogenated or substituted imidazoles. The ethyl group at the 2 position also differentiates it from other imidazole derivatives, affecting its physical and chemical properties.

Properties

IUPAC Name

4,5-dibromo-2-ethyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-2-3-8-4(6)5(7)9-3/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNLBIBHQQLNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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